molecular formula C7H14ClN3 B1393010 (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1246738-30-6

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No. B1393010
M. Wt: 175.66 g/mol
InChI Key: GZLGHPXWZZWARF-UHFFFAOYSA-N
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Description

“(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1246738-30-6. It has a linear formula of C7H14ClN3. The compound is stored in an inert atmosphere at temperatures between 2-8°C. It has a molecular weight of 175.66 .


Molecular Structure Analysis

The InChI code for “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride” is 1S/C7H13N3.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4,8H2,1-3H3;1H .

Scientific Research Applications

Cobalt(II) Complexes Formation

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is involved in forming Cobalt(II) chloride complexes, which exhibit significant activity for methyl methacrylate polymerization, leading to high molecular weight poly(methylmethacrylate) with narrow polydispersity index. Such complexes have shown the potential in polymer chemistry due to their ability to produce syndiotactic poly(methylmethacrylate) (Choi et al., 2015).

Synthesis of Novel Derivatives

It is used in the synthesis of novel derivatives like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, characterized by various spectroscopic techniques, highlighting its versatility in synthesizing new chemical entities (Becerra et al., 2021).

Potential in Treating Alzheimer's Disease

Derivatives of 1H-pyrazole, including (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine, have been explored as potential multitarget directed ligands for Alzheimer's disease treatment, displaying inhibitory activities against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).

Antipsychotic Agent Development

It's instrumental in synthesizing 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents. These compounds, unlike conventional antipsychotics, do not interact with dopamine receptors but show promising antipsychotic-like effects in behavioral animal tests (Wise et al., 1987).

Synthesis of Pyrazole Derivatives

It contributes to the synthesis of 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides, highlighting its role in creating novel pyrazole-based compounds with potential applications in various fields of chemistry (Papernaya et al., 2015).

Photochromic Diarylethene Derivatives

Its derivatives, such as 1-[1,3,5-trimethyl-1-pyrazol-4-yl], are used in the synthesis of photochromic diarylethene derivatives. These compounds demonstrate significant photochromism, fluorescence, and electrochemical properties, showing potential in material science and photonic applications (Yang et al., 2007).

Safety And Hazards

The compound has been classified under GHS07. It may cause skin and eye irritation. Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation in areas where dust is formed .

properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLGHPXWZZWARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679561
Record name 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

CAS RN

1246738-30-6
Record name 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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